molecular formula C12H11NO3S2 B5731026 ethyl 5'-(formylamino)-2,3'-bithiophene-4'-carboxylate

ethyl 5'-(formylamino)-2,3'-bithiophene-4'-carboxylate

Cat. No. B5731026
M. Wt: 281.4 g/mol
InChI Key: CIQIDBGSEDBMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5'-(formylamino)-2,3'-bithiophene-4'-carboxylate is a chemical compound that belongs to the family of bithiophene derivatives. This compound has attracted significant attention in recent years due to its potential applications in the field of organic electronics and optoelectronics. Ethyl 5'-(formylamino)-2,3'-bithiophene-4'-carboxylate has unique physical and chemical properties that make it a promising candidate for various scientific research applications.

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Ethyl 5’-(formylamino)-2,3’-bithiophene-4’-carboxylate can be used as a precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These derivatives have significant biological activities and are used in the treatment of cancer, microbial infections, and other disorders.

Development of Antiviral Agents

Indole derivatives, which can be synthesized from ethyl 5’-(formylamino)-2,3’-bithiophene-4’-carboxylate, have shown promising antiviral properties . They have been used to develop compounds with inhibitory activity against influenza A and other viruses, showcasing their potential in antiviral drug development.

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them suitable for therapeutic applications in treating inflammation-related disorders. By serving as a building block for these derivatives, ethyl 5’-(formylamino)-2,3’-bithiophene-4’-carboxylate contributes to the creation of new anti-inflammatory drugs .

Anticancer Research

Indole derivatives are known for their anticancer activities. The compound can be utilized to synthesize novel indole-based compounds that may act as potential anticancer agents, aiding in the research and development of new cancer treatments .

Antimicrobial and Antibacterial Studies

Research into antimicrobial and antibacterial agents is crucial in combating drug-resistant strains of bacteria. Ethyl 5’-(formylamino)-2,3’-bithiophene-4’-carboxylate can be used to synthesize indole derivatives with potent antimicrobial and antibacterial activities, which can lead to the development of new antibiotics .

Neuroprotective Drug Development

Indole derivatives have shown neuroprotective effects, which can be beneficial in treating neurodegenerative diseases. As a precursor, ethyl 5’-(formylamino)-2,3’-bithiophene-4’-carboxylate can aid in the synthesis of compounds that protect neuronal health and function .

properties

IUPAC Name

ethyl 2-formamido-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-2-16-12(15)10-8(9-4-3-5-17-9)6-18-11(10)13-7-14/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQIDBGSEDBMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5'-formamido-[2,3'-bithiophene]-4'-carboxylate

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